But-2-yn-1-yl thiocyanate

Description

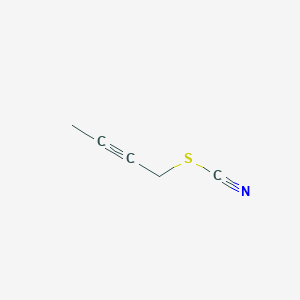

Structure

3D Structure

Properties

IUPAC Name |

but-2-ynyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c1-2-3-4-7-5-6/h4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXOTLIQEKHJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579878 | |

| Record name | But-2-yn-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52423-16-2 | |

| Record name | But-2-yn-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of But-2-yn-1-yl Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for But-2-yn-1-yl thiocyanate (C₅H₅NS), a compound of interest in organic synthesis and potential pharmaceutical development. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | t | 2H | -CH₂-SCN |

| ~1.85 | t | 3H | -C≡C-CH₃ |

Note: The chemical shifts are estimated based on typical values for propargylic protons and protons adjacent to a thiocyanate group. The coupling between the methylene and methyl groups across the alkyne is expected to be a long-range coupling, resulting in triplet-like splitting (J ≈ 2.5 Hz).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~110 | -SCN |

| ~80 | -C ≡C-CH₃ |

| ~75 | -CH₂-C ≡C- |

| ~30 | -CH₂-SCN |

| ~4 | -C≡C-CH₃ |

Note: The chemical shift for the thiocyanate carbon is characteristic. The alkynyl carbons are predicted to be in the typical range, and the aliphatic carbons are influenced by the adjacent functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2155 | Strong, Sharp | C≡N stretch (thiocyanate) |

| ~2250 | Medium, Sharp | C≡C stretch (internal alkyne) |

| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1430 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

Note: The strong, sharp absorption around 2155 cm⁻¹ is a hallmark of the thiocyanate group. The internal alkyne stretch is also a characteristic feature, though typically weaker than a terminal alkyne.

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 111 | 100 | [M]⁺ (Molecular Ion) |

| 84 | 40 | [M - HCN]⁺ |

| 68 | 60 | [M - SCN]⁺ |

| 53 | 80 | [C₄H₅]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

Note: The molecular ion peak is expected to be prominent. Common fragmentation pathways for thiocyanates include the loss of HCN and the SCN radical. Fragmentation of the butynyl chain is also anticipated.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized via nucleophilic substitution. Two common precursors are 2-butyn-1-ol and 1-bromo-2-butyne.

-

From 1-bromo-2-butyne: A solution of 1-bromo-2-butyne in a polar aprotic solvent, such as acetone or DMF, is treated with an equimolar amount of potassium thiocyanate (KSCN). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.

-

From 2-butyn-1-ol: The alcohol is first converted to a better leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate is then reacted with potassium thiocyanate in a similar manner to the bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT) is used, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Enigmatic Reactivity of But-2-yn-1-yl Thiocyanate: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Immediate Release

Göttingen, Germany – October 26, 2025 – But-2-yn-1-yl thiocyanate, a bifunctional organic molecule, presents a versatile platform for the synthesis of complex sulfur and nitrogen-containing heterocycles. This technical guide provides an in-depth analysis of its core mechanism of action in organic reactions, tailored for researchers, scientists, and drug development professionals. Due to the limited specific literature on this compound, this guide extrapolates from the well-established reactivity of analogous alkynyl thiocyanates to provide a robust predictive framework for its synthetic applications.

Introduction to this compound

This compound is an organic compound featuring a reactive propargyl group attached to a thiocyanate moiety. The presence of both a nucleophilic nitrogen, an electrophilic carbon in the thiocyanate group, and an electron-rich alkyne system imparts a rich and varied chemical reactivity to the molecule. This unique combination allows it to participate in a wide array of organic transformations, making it a valuable building block in synthetic chemistry. Organic thiocyanates are known precursors for thiols, thioethers, and various heterocyclic systems.[1][2]

Core Mechanisms of Action

The reactivity of this compound is governed by the interplay of its two key functional groups: the alkyne and the thiocyanate. The primary mechanisms of action can be categorized as follows:

Reactions at the Thiocyanate Moiety

The thiocyanate group (–S–C≡N) is an ambident nucleophile, with reactivity at both the sulfur and nitrogen atoms. However, in the context of its linkage to an organic backbone, the carbon atom of the thiocyanate group is electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution: Nucleophiles can attack the electrophilic carbon of the thiocyanate, leading to the displacement of the cyanide ion. This pathway is less common once the thiocyanate is formed but can be relevant in certain contexts. A more prevalent reaction is the attack of a nucleophile on the sulfur atom, which is consistent with the Hard and Soft Acids and Bases (HSAB) principle.[3]

Isomerization to Isothiocyanate: Alkyl thiocyanates can undergo isomerization to the more thermodynamically stable isothiocyanates (–N=C=S), particularly under thermal or photolytic conditions.[4] For the simplest alkynyl thiocyanate, HCCSCN, photoisomerization leads to novel sulfenyl isocyanide and thioketene species, but not the expected isothiocyanate.[1][5] This suggests that the reactivity of the alkyne influences the isomerization pathway. The resulting isothiocyanate is a powerful electrophile, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively.

Caption: Isomerization of this compound.

Reactions Involving the Alkyne Group

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

Electrophilic Addition: The alkyne can undergo electrophilic addition reactions. For instance, in the presence of an acid, a proton can add across the triple bond, generating a vinyl cation that can be trapped by a nucleophile.

Cycloaddition Reactions: The alkyne moiety can act as a dienophile or a dipolarophile in cycloaddition reactions.[6] For example, it can react with dienes in [4+2] cycloadditions (Diels-Alder reactions) or with 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocyclic rings. The presence of the electron-withdrawing thiocyanate group can influence the regioselectivity and stereoselectivity of these reactions.

Caption: General [4+2] Cycloaddition Pathway.

Difunctionalization of the Alkyne: Recent studies have shown that alkynes can undergo difunctionalization reactions where both a thiocyanate group and another functional group are added across the triple bond. For example, electrochemical oxidation can promote the difunctionalization of 2-alkynylthioanisoles with potassium thiocyanate to yield 3-thiocyanatobenzothiophenes.[7] Similarly, a regio- and stereoselective thiocyanatothiolation of alkynes has been developed using ammonium thiocyanate and N-thiosuccinimides.[8]

Synthesis of Heterocyclic Compounds

A significant application of alkynyl thiocyanates is in the synthesis of N,S-heterocycles. The dual functionality of the molecule allows for intramolecular cyclization reactions, often triggered by an initial intermolecular reaction.

A regio- and stereoselective addition of the thiocyanate ion to electron-deficient alkynes, such as ynones, has been reported.[9] The resulting adducts can then undergo in situ cyclization to form thiazine-2-thione derivatives. This type of transformation highlights the potential of this compound to act as a precursor to complex heterocyclic systems.

Caption: Workflow for N,S-Heterocycle Synthesis.

Quantitative Data Summary

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| Thiocyanatothiolation | Phenylacetylene | N-(phenylthio)succinimide, NH₄SCN | (Z)-1-phenyl-2-(phenylthio)-1-thiocyanatoethene | 85 | [8] |

| Thiocyanatothiolation | 1-Octyne | N-(phenylthio)succinimide, NH₄SCN | (E)-1-(phenylthio)-2-thiocyanatooct-1-ene | 78 | [8] |

| Conjugate Addition | 1,3-Diphenylprop-2-yn-1-one | KSCN, AcOH | (Z)-3-thiocyanato-1,3-diphenylprop-2-en-1-one | 95 | [9] |

| Cyclization | (Z)-3-thiocyanato-1,3-diphenylprop-2-en-1-one | KSCN, AcOH (prolonged heating) | 4,6-diphenyl-2H-1,3-thiazin-2-thione | 80 | [9] |

Experimental Protocols

The following are representative experimental protocols for reactions involving alkynyl thiocyanates, which can be adapted for this compound.

General Procedure for Thiocyanatothiolation of Alkynes[8]

To a solution of the alkyne (0.1 mmol) and N-(arylthio)succinimide (0.12 mmol) in hexafluoroisopropanol (HFIP, 0.5 mL) is added ammonium thiocyanate (0.2 mmol). The reaction mixture is stirred under air at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired vinyl thiocyanate.

General Procedure for Conjugate Addition of Thiocyanate to Ynones[9]

To a solution of the ynone (1 mmol) in acetic acid (5 mL) is added potassium thiocyanate (1.2 mmol). The reaction mixture is stirred at 70 °C for the time required to consume the starting material (monitored by TLC). The mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Conclusion

This compound is a promising and versatile building block in organic synthesis. Its mechanism of action is characterized by the rich chemistry of both the alkyne and thiocyanate functional groups. While direct studies on this specific molecule are sparse, the established reactivity of analogous compounds provides a strong foundation for predicting its behavior in nucleophilic additions, cycloadditions, and intramolecular cyclizations. The ability to serve as a precursor for a wide range of sulfur and nitrogen-containing heterocycles makes it a molecule of significant interest for researchers in synthetic chemistry and drug development. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

- 1. The simplest alkynyl thiocyanate HCCSCN and its isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. bohrium.com [bohrium.com]

- 3. Mechanisms of aromatic nucleophilic substitution by the ambident thiocyanate ion | Australian Journal of Chemistry | ConnectSci [connectsci.au]

- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. The simplest alkynyl thiocyanate HCCSCN and its isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH 4 SCN and N -thiosuccinimides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06913B [pubs.rsc.org]

- 9. A stereoselective thiocyanate conjugate addition to electron deficient alkynes and concomitant cyclization to N,S-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Theoretical Examination of But-2-yn-1-yl Thiocyanate's Electronic Structure: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive theoretical framework for the investigation of the electronic structure of But-2-yn-1-yl thiocyanate. In the absence of specific published data for this molecule, this guide synthesizes established computational methodologies applied to analogous alkynyl thiocyanates and related organic compounds. It serves as a robust blueprint for future research, detailing proposed computational protocols, data presentation standards, and the visualization of molecular and procedural frameworks. The objective is to provide a thorough understanding of the anticipated electronic properties and a clear path for their computational analysis.

Introduction

This compound (C₅H₅NS) is a bifunctional organic molecule featuring a reactive thiocyanate group and a butynyl scaffold. This combination suggests potential applications in synthetic chemistry and as a building block in drug discovery, owing to the versatile reactivity of the thiocyanate moiety. A detailed understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential intermolecular interactions.

This whitepaper proposes a theoretical study employing Density Functional Theory (DFT), a quantum mechanical modeling method widely used for investigating the electronic structure of molecules.[1][2] DFT provides a favorable balance between computational cost and accuracy for systems of this size.

Proposed Computational Methodology

The recommended approach for elucidating the electronic structure of this compound involves geometry optimization and subsequent electronic property calculations.

2.1. Geometry Optimization

The initial step is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has shown good performance for a broad range of organic molecules.[1]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a good description of the electronic distribution, including polarization and diffuse functions, which are important for accurately modeling the thiocyanate group.

2.2. Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation is crucial to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

2.3. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to characterize the molecule's reactivity and electronic nature.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of the lowest electronic excitation.[3][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, charge distribution, and intramolecular interactions within the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

Hypothetical Data Presentation

The following tables are templates illustrating how the calculated quantitative data for this compound would be structured for clear interpretation and comparison. The values presented are hypothetical and based on typical ranges observed for similar organic molecules.[5]

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1≡C2 | 1.21 |

| C2-C3 | 1.46 | |

| C3-S | 1.82 | |

| S-C4 | 1.68 | |

| C4≡N | 1.16 | |

| C3-H | 1.10 | |

| C5-H | 1.09 | |

| Bond Angles (°) | C1-C2-C3 | 178.5 |

| C2-C3-S | 109.2 | |

| C3-S-C4 | 99.8 | |

| S-C4-N | 179.1 | |

| Dihedral Angle (°) | H-C5-C2-C3 | 180.0 |

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Value | Units |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Dipole Moment | 3.5 | Debye |

| Polarizability | 12.3 | ų |

Detailed Experimental Protocol: A Computational Approach

This section outlines the step-by-step computational workflow for the theoretical analysis of this compound.

-

Molecular Structure Input: The initial 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search (Optional but Recommended): A preliminary conformational search using a lower level of theory (e.g., semi-empirical PM6 method) can be performed to identify the likely lowest energy conformers.

-

Geometry Optimization: The most promising conformers are then subjected to full geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory. The convergence criteria should be set to tight to ensure a precise final geometry.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to verify the nature of the stationary point. The absence of imaginary frequencies confirms a true minimum.

-

Single-Point Energy and Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energy and related properties. This step includes the calculation of molecular orbitals, NBO analysis, and MEP.

-

Data Analysis and Visualization: The output files are analyzed to extract the quantitative data for tabulation. Molecular orbitals and the MEP map are visualized using appropriate software.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the molecular structure of this compound.

Caption: Computational workflow for electronic structure analysis.

References

- 1. Molecular structure of mercury(II) thiocyanate complexes based on DFT calculations and experimental UV-electron spectroscopy and Raman studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. ossila.com [ossila.com]

- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability and Storage of But-2-yn-1-yl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-yn-1-yl thiocyanate is an organic compound featuring a terminal alkyne and a thiocyanate functional group. This unique combination of reactive moieties makes it a potentially valuable building block in organic synthesis, particularly for the introduction of the thiocyanate group or for subsequent cyclization and derivatization reactions in the development of novel therapeutic agents and functional materials. However, the inherent reactivity of the propargylic and thiocyanate groups also suggests potential stability challenges that must be carefully managed to ensure the integrity of the compound and the safety of laboratory personnel. This guide provides an in-depth analysis of the likely stability profile of this compound and outlines recommended storage and handling procedures based on established chemical principles.

Predicted Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of the thiocyanate group and the propargylic position of the butynyl chain.

Isomerization to Isothiocyanate

A primary degradation pathway for many organic thiocyanates is isomerization to the more thermodynamically stable isothiocyanate. This is particularly prevalent in compounds with activating groups, such as allylic and propargylic systems. The propargylic nature of this compound suggests a susceptibility to this rearrangement.

-

Mechanism: The isomerization can proceed through a[1][1]-sigmatropic rearrangement, which is often thermally or catalytically promoted.

Thermal Decomposition

While some organic thiocyanate salts exhibit good thermal stability, covalent organic thiocyanates, especially those with reactive functional groups, may be prone to decomposition at elevated temperatures. Decomposition pathways could include polymerization of the alkyne, elimination reactions, or fragmentation of the thiocyanate group.

Sensitivity to Environmental Factors

Based on the general behavior of thiocyanates and alkynes, this compound is likely sensitive to the following:

-

Acids and Bases: Strong acids can catalyze the hydrolysis of the thiocyanate group, potentially liberating toxic hydrogen cyanide gas. Strong bases can promote isomerization, elimination, or other side reactions.

-

Moisture: The compound may be sensitive to moisture, which could lead to hydrolysis over time.

-

Light: Similar to other unsaturated organic compounds, exposure to UV light may induce polymerization or other photochemical reactions.

-

Oxidizing Agents: The presence of oxidizing agents could lead to unpredictable and potentially hazardous reactions.

Recommended Storage and Handling Conditions

Given the predicted stability profile, the following storage and handling conditions are recommended to maximize the shelf-life and ensure the safe use of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below 4°C. For long-term storage, consider storage at -20°C. | To minimize the rate of potential decomposition and isomerization reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |

| Container | Use a tightly sealed, amber glass vial or a container made of an inert material. | To protect from light and prevent reaction with the container material. |

| Purity | Store in a highly purified form. | Impurities can catalyze decomposition. |

| Incompatible Materials | Store away from strong acids, strong bases, oxidizing agents, and metals that could catalyze alkyne reactions. | To prevent hazardous reactions and catalytic decomposition. |

Experimental Protocols: A General Workflow for Stability Assessment

Due to the absence of specific stability data, researchers should perform their own stability studies. The following provides a general workflow for such an assessment.

Forced Degradation Study

A forced degradation study can rapidly provide insight into the degradation pathways and the sensitivity of the compound to various stressors.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions: Expose the samples to a range of stress conditions in parallel:

-

Acidic: 0.1 M HCl at room temperature and 60°C.

-

Basic: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid sample and solution at 60°C and 80°C.

-

Photolytic: Expose a solution to UV light (e.g., 254 nm and 365 nm).

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to quantify the parent compound and identify major degradation products.

Long-Term Stability Study

Methodology:

-

Storage Conditions: Store aliquots of this compound under the recommended storage conditions (see table above) and at accelerated conditions (e.g., 25°C/60% RH).

-

Time Points: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: Assay the samples for purity and the presence of degradation products using a validated analytical method.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Logical relationship between storage conditions and stability stressors.

References

Solubility of But-2-yn-1-yl Thiocyanate: A Technical Guide for Researchers

Abstract: This technical guide addresses the solubility of But-2-yn-1-yl thiocyanate in common organic solvents. In the absence of specific quantitative experimental data for this compound in publicly accessible literature, this document provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. The guide covers the fundamental principles of solubility for organic compounds, detailed experimental protocols for solubility determination, and a discussion of the expected solubility of this compound based on its structural characteristics.

Introduction

This compound is an organic compound featuring a terminal alkyne and a thiocyanate functional group. This unique combination of functionalities makes it a molecule of interest in synthetic chemistry and potentially in drug discovery, where thiocyanate-containing compounds have shown a range of biological activities.[1] Understanding the solubility of this compound is a critical first step in its application, from designing reaction conditions to formulating it for biological screening.

This guide provides a comprehensive overview of the principles governing the solubility of organic molecules and offers detailed methodologies for its experimental determination.

Predicting the Solubility of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[2][3][4] The polarity of a molecule is a result of the presence of polar bonds and the overall molecular geometry.

Molecular Structure and Polarity Analysis:

This compound (CH₃-C≡C-CH₂-SCN) possesses both nonpolar and polar characteristics:

-

Nonpolar Region: The butynyl group (CH₃-C≡C-CH₂-) is a hydrocarbon chain and is therefore nonpolar. Alkynes, in general, are considered nonpolar and tend to be soluble in nonpolar organic solvents.[5][6][7][8][9]

-

Polar Region: The thiocyanate group (-SCN) is a polar functional group due to the difference in electronegativity between sulfur, carbon, and nitrogen. This group is capable of dipole-dipole interactions.

The overall polarity of this compound is a balance between the nonpolar hydrocarbon backbone and the polar thiocyanate group. Given the relatively small size of the hydrocarbon portion, the polar nature of the thiocyanate group is expected to have a significant influence on its solubility.

Expected Solubility in Common Organic Solvents:

Based on the structural analysis, the following qualitative predictions can bemade:

-

High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions with the thiocyanate group.

-

Moderate to High Solubility: Expected in polar protic solvents like ethanol and methanol. While the compound does not have strong hydrogen bond donating capabilities, the polar nature of the solvent will facilitate dissolution.

-

Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The nonpolar hydrocarbon part of the molecule will have some affinity for these solvents, but the polar thiocyanate group will limit overall solubility.

-

Insoluble: Expected to be poorly soluble in water due to the dominance of the nonpolar hydrocarbon chain.

Experimental Determination of Solubility

Since no specific quantitative data is available, experimental determination is necessary. The following are standard methods for determining the solubility of an organic compound.

Saturated Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Experimental Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is first generated using standard solutions of known concentrations.

-

Gas Chromatography (GC): Suitable for volatile compounds.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid is measured. This method is less sensitive and requires a larger amount of material.

-

Data Presentation:

The solubility is typically expressed in units of mg/mL, g/L, or mol/L. All quantitative data should be presented in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| e.g., Acetone | e.g., 25 | Data | e.g., HPLC |

| e.g., Ethanol | e.g., 25 | Data | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Data | e.g., HPLC |

| e.g., Hexane | e.g., 25 | Data | e.g., HPLC |

Table 1: Example of a structured table for presenting quantitative solubility data.

Visual Method for Qualitative Assessment

A rapid, qualitative assessment of solubility can be performed to quickly screen solvents.

Experimental Protocol:

-

Add a small, known amount of this compound (e.g., 1-5 mg) to a small test tube.

-

Add a small volume of the solvent (e.g., 0.1 mL) and vortex or shake vigorously.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, incrementally add more solvent until the solution is no longer saturated or a desired concentration is reached.

-

If the solid does not dissolve, the compound can be classified as "insoluble" or "sparingly soluble" in that solvent under these conditions.

Visualizations

Logical Relationship of Solubility Principles

References

- 1. researchgate.net [researchgate.net]

- 2. app1-c89-pub.pressidium.com - Solubility In Organic Chemistry [app1-c89-pub.pressidium.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]

- 9. m.youtube.com [m.youtube.com]

Unlocking the Potential: A Technical Guide to the Biological Activity of Alkynyl Thiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkynyl thiocyanates represent a unique class of organic compounds characterized by the presence of both a reactive alkyne and a thiocyanate functional group. This distinct structural combination imparts a versatile reactivity profile, making them valuable intermediates in organic synthesis. Emerging research now points towards their significant, yet underexplored, potential as biologically active agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of alkynyl thiocyanates, with a focus on their potential anticancer and antimicrobial properties. It consolidates available quantitative data, details relevant experimental protocols, and explores potential mechanisms of action and signaling pathways.

Introduction

The quest for novel therapeutic agents with improved efficacy and selectivity is a driving force in medicinal chemistry and drug development. Organosulfur compounds, and specifically thiocyanates, have long been recognized for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects[1][2]. The incorporation of an alkynyl moiety into a thiocyanate scaffold introduces a site of high reactivity and specific molecular geometry, opening new avenues for designing targeted therapeutic agents. Alkynyl thiocyanates can act as electrophiles, potentially reacting with nucleophilic residues in biological macromolecules such as proteins and enzymes, leading to the modulation of their function. This guide aims to synthesize the current knowledge on the biological potential of this intriguing class of molecules.

Synthesis of Alkynyl Thiocyanates

The synthesis of alkynyl thiocyanates can be achieved through several methodologies, primarily involving the reaction of an appropriate alkynyl precursor with a thiocyanating agent.

A common approach involves the nucleophilic substitution of a leaving group on an alkynyl halide with a thiocyanate salt, such as potassium or ammonium thiocyanate[3]. Another strategy is the electrophilic thiocyanation of terminal alkynes. For instance, the use of PhICl2/NH4SCN has been reported for the synthesis of S/SeCN-containing isocoumarins from o-(1-alkynyl)benzoates[4]. Electrochemical methods have also been developed for the difunctionalization of active alkynes to produce thiocyanate-containing compounds[3].

A general synthetic workflow for the preparation of alkynyl thiocyanates from alkynyl bromides is depicted below.

Figure 1: General synthesis workflow for alkynyl thiocyanates.

Biological Activities and Quantitative Data

While research specifically focused on alkynyl thiocyanates is still emerging, studies on related organothiocyanates provide a strong rationale for their investigation as bioactive molecules. The available data, primarily on analogous compounds, suggests potential in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of various organic thiocyanates against cancer cell lines. For instance, a series of 3-thiocyanato-1H-indoles have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including HL60 (leukemia), HEP-2 (laryngeal cancer), NCI-H292 (lung cancer), and MCF-7 (breast cancer). While some derivatives showed promising activity, quantitative data for direct alkynyl thiocyanate analogues is not yet widely available.

However, other alkynyl-containing compounds have shown significant anticancer potential. For example, novel heteroaryl alkynyl compounds have demonstrated high potency against KITD816V mutant cells, which are implicated in gastrointestinal stromal tumors, with GI50 values as low as 0.7 nmol/L[5]. Furthermore, C-7-alkynylated pyrrolotriazine C-ribonucleosides have exhibited potent cytotoxic activity against a panel of tumor cell lines, with IC50 values in the nanomolar range for the most active compounds[6]. While these examples do not feature a thiocyanate group, they highlight the potential of the alkynyl moiety in designing potent anticancer agents.

A study on S/SeCN-containing isocoumarins, synthesized from o-(1-alkynyl)benzoates, showed moderate antitumor activity against HCT 116 (colon cancer) and MCF 7 (breast cancer) cell lines[4].

Table 1: Anticancer Activity of Selected Alkynyl or Thiocyanate-Containing Compounds

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Heteroaryl Alkynes | 32D KITD816V | GI50 | 0.7 nmol/L | [5] |

| 7-Cyclopropylacetylene C-Ribonucleoside | Capan-1 (Pancreatic) | IC50 | 0.08 µM | [6] |

| 7-Cyclopropylacetylene C-Ribonucleoside | HL-60 (Leukemia) | IC50 | 0.02 µM | [6] |

| Allylic thiocyanate (2m) | - | - | - | [7] |

| S/SeCN-Containing Isocoumarins | HCT 116 | % Inhibition @ 10 µM | Moderate | [4] |

| S/SeCN-Containing Isocoumarins | MCF 7 | % Inhibition @ 10 µM | Moderate | [4] |

Antimicrobial Activity

The antimicrobial properties of thiocyanate-containing compounds are well-documented. A study on allylic thiocyanates demonstrated moderate to high activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA)[7].

Table 2: Antimicrobial Activity of Selected Allylic Thiocyanates

| Compound | Microorganism | MIC (µM) | Reference |

| 2k (4-ClC6H4 derivative) | C. albicans | 12.5 | [7] |

| 2k (4-ClC6H4 derivative) | C. tropicalis | 25.0 | [7] |

| 2l (2-ClC6H4 derivative) | MSSA | 3.0 | [7] |

| 2l (2-ClC6H4 derivative) | MRSA | 6.0 | [7] |

| 2m (2,4-Cl2C6H3 derivative) | C. albicans | 6.0 | [7] |

| 2m (2,4-Cl2C6H3 derivative) | C. tropicalis | 12.5 | [7] |

| 2m (2,4-Cl2C6H3 derivative) | MSSA | 2.5 | [7] |

| 2m (2,4-Cl2C6H3 derivative) | MRSA | 5.0 | [7] |

While specific data for alkynyl thiocyanates is limited, the known antimicrobial activity of related compounds provides a strong impetus for their investigation in this area.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of alkynyl thiocyanates is likely to be multifaceted, stemming from the reactivity of both the alkyne and thiocyanate functionalities.

Electrophilic Reactivity and Enzyme Inhibition

The thiocyanate group can act as a leaving group, and the alkynyl moiety can function as a Michael acceptor, making these compounds potential covalent inhibitors of enzymes. Cysteine proteases, which have a highly nucleophilic cysteine residue in their active site, are plausible targets. The alkyne could undergo nucleophilic attack by the cysteine thiol, leading to irreversible inhibition of the enzyme. This mechanism has been proposed for other terminal alkynes that react with active-site cysteine nucleophiles in proteases[8].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PhICl2-Mediated Regioselective and Electrophilic Oxythio/Selenocyanation of o-(1-Alkynyl)benzoates: Access to Biologically Active S/SeCN-Containing Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel heteroaryl alkynes for highly potent KITD816V cells inhibition to treat gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety and Handling Guide for But-2-yn-1-yl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for But-2-yn-1-yl thiocyanate was found. The following information is synthesized from the SDS of structurally related thiocyanate compounds, including Guanidine thiocyanate, Sodium thiocyanate, and Potassium thiocyanate, as well as general chemical safety principles. This guide is intended for informational purposes and should be supplemented by a thorough risk assessment before handling this chemical.

Hazard Profile and Classification

Organic thiocyanates are a class of compounds that require careful handling due to their potential toxicity. Based on data from related thiocyanate compounds, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.

Table 1: GHS Hazard Classification (Based on related thiocyanate compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2][3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2][3][4] |

| Skin Corrosion/Irritation | Category 1C | The product causes burns of eyes, skin and mucous membranes.[5] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[3][5][6] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1][2][4] |

Potential Health Effects:

-

Acute Toxicity: Ingestion, inhalation, or skin absorption may be harmful.[1][2][3][4] Symptoms of exposure may include irritation of the skin and mucous membranes, and central nervous system depression.[7] High concentrations can cause narcosis.[7]

-

Chronic Toxicity: Long-term exposure to thiocyanates may lead to skin rashes, weakness, fatigue, and gastrointestinal issues.[8]

-

Cyanide Release: Contact with acids or thermal decomposition can liberate highly toxic hydrogen cyanide gas.[2][5][9] The central nervous system and cardiovascular system are primary targets for cyanide toxicity.[10]

Safe Handling and Storage Protocols

Strict adherence to safety protocols is essential when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][11]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[5][11] Change gloves immediately if contaminated.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[5]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[5][13]

-

Keep containers tightly closed.[5]

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 2: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][13] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][12] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |

Experimental Protocol: Safe Handling of a Research Quantity

The following is a general protocol for handling a research quantity of this compound. A thorough, substance-specific risk assessment must be conducted before any work begins.

1. Preparation:

- Review the safety information and have the necessary PPE.

- Ensure the chemical fume hood is functioning correctly.

- Have appropriate quenching and waste containers ready.

2. Handling and Reaction Setup:

- Weigh the required amount of this compound in the fume hood.

- Add the compound to the reaction vessel within the fume hood.

- If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

- Be aware of potential exothermic reactions, especially when mixing with other reagents.[7]

3. Reaction Workup:

- Quench the reaction carefully, considering the potential for gas evolution.

- Perform extractions and other workup procedures within the fume hood.

4. Disposal:

- Dispose of all waste, including empty containers, contaminated gloves, and reaction residues, in accordance with local, state, and federal regulations.

- Do not dispose of thiocyanate waste down the drain.[5]

Visualizing Safe Handling

The following diagram illustrates a logical workflow for the safe handling of organic thiocyanates.

Caption: A workflow for the safe handling of organic thiocyanates.

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on available data for related compounds. Researchers and scientists must exercise caution and conduct a thorough risk assessment before using this chemical.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. westlab.com [westlab.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]

- 10. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 12. covaris.com [covaris.com]

- 13. fishersci.com [fishersci.com]

The Synthesis of But-2-yn-1-yl Thiocyanate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

But-2-yn-1-yl thiocyanate is a valuable building block in organic synthesis, incorporating both a reactive alkyne and a versatile thiocyanate functional group. This guide provides a comprehensive overview of the likely first synthetic route to this compound, based on established methodologies for the preparation of alkynyl thiocyanates. Detailed experimental protocols for the synthesis of the key precursor, 1-bromo-2-butyne, and its subsequent conversion to this compound are presented. This document is intended to serve as a practical resource for researchers interested in the synthesis and application of this and related compounds.

Introduction

The development of novel synthetic methodologies and the construction of unique molecular scaffolds are cornerstones of modern drug discovery and materials science. Alkynyl thiocyanates, as a class of compounds, offer a rich platform for chemical exploration due to the dual reactivity of the alkyne and thiocyanate moieties. The thiocyanate group can serve as a precursor to various sulfur-containing heterocycles, as a source of cyanide, or be transformed into other functional groups. The but-2-yn-1-yl framework provides a simple yet versatile scaffold for the introduction of this functionality. This guide outlines the probable first viable synthetic pathway to this compound, based on fundamental organic transformations.

Proposed Synthetic Pathway

The most direct and probable route for the first synthesis of this compound involves a two-step process starting from the commercially available 2-butyn-1-ol. The first step is the conversion of the alcohol to a more reactive leaving group, typically a halide such as bromide, to yield 1-bromo-2-butyne. The second step is a nucleophilic substitution reaction where the bromide is displaced by a thiocyanate anion.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-Bromo-2-butyne from 2-Butyn-1-ol

This procedure is based on established methods for the bromination of propargyl alcohols.[1][2]

Materials:

-

2-Butyn-1-ol

-

Pyridine

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

Pentane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice

Procedure:

-

A solution of 2-butyn-1-ol (e.g., 10.0 g, 0.143 mol) in diethyl ether (30 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Pyridine (e.g., 4.84 g, 0.06 mol) is added to the stirred solution.

-

Phosphorus tribromide (e.g., 26.3 g, 0.097 mol) is added dropwise over a period of 30 minutes, ensuring the temperature remains low.

-

An additional 10 mL of diethyl ether may be added to facilitate stirring.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

After reflux, the mixture is cooled in an ice bath and cautiously quenched with ice water (70 mL).

-

The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (2 x 150 mL).

-

The combined organic extracts are washed with saturated brine (2 x 25 mL).

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure, keeping the water bath temperature below 10 °C.

-

The crude product is dissolved in pentane and re-concentrated to yield 1-bromo-2-butyne.

Synthesis of this compound from 1-Bromo-2-butyne

This procedure is a standard nucleophilic substitution reaction.

Materials:

-

1-Bromo-2-butyne

-

Potassium thiocyanate (KSCN)

-

Acetone or a similar polar aprotic solvent

-

Water

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Potassium thiocyanate (e.g., 1.2 equivalents) is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

1-Bromo-2-butyne (1 equivalent), dissolved in a small amount of acetone, is added to the potassium thiocyanate solution.

-

The reaction mixture is stirred at room temperature for several hours, or gently heated to accelerate the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the potassium bromide precipitate.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data

While specific data for the first synthesis of this compound is not available in the searched literature, the following table presents typical data for the synthesis of its precursor, 1-bromo-2-butyne, and expected outcomes for the thiocyanate substitution reaction based on similar transformations.

| Parameter | 1-Bromo-2-butyne | This compound (Expected) |

| CAS Number | 3355-28-0 | 52423-16-2 |

| Molecular Formula | C₄H₅Br | C₅H₅NS |

| Molecular Weight | 132.99 g/mol | 111.16 g/mol |

| Appearance | Clear, colorless to pale yellow liquid | Colorless to pale yellow oil |

| Boiling Point | 40-41 °C at 20 mmHg[3] | Not reported |

| Density | 1.519 g/mL at 25 °C[3] | Not reported |

| Typical Yield | 50-60%[1] | 70-90% |

Logical Relationships of Reactants and Products

The synthesis of this compound is a clear example of a functional group transformation, where a hydroxyl group is first converted into a good leaving group (bromide) to facilitate a nucleophilic attack by the thiocyanate anion.

Caption: Reactant to product transformation pathway.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By leveraging established and reliable organic chemistry transformations, the target molecule can be accessed in a straightforward two-step sequence from 2-butyn-1-ol. The provided protocols and data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of the chemical space and potential applications of this versatile alkynyl thiocyanate. Further research into the reaction optimization and the exploration of the downstream reactivity of this compound is encouraged.

References

Propargyl Thiocyanate Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Potential Biological Activity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on propargyl thiocyanate derivatives, a class of compounds with potential for exploration in drug discovery and development. While direct research on the biological activities of propargyl thiocyanate derivatives is limited, this document extrapolates from the known chemistry and biological effects of related propargyl-containing molecules and organic thiocyanates to provide a foundational understanding for researchers in this field. This guide covers synthetic methodologies, potential biological targets, and detailed experimental protocols, with a strong emphasis on safety considerations.

Introduction: The Therapeutic Potential of the Propargyl and Thiocyanate Moieties

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Propargyl thiocyanate derivatives incorporate two functionalities with recognized biological relevance: the propargyl group and the thiocyanate group.

The propargyl group (a prop-2-yn-1-yl moiety) is a versatile functional group found in a number of approved drugs and clinical candidates. Its rigid, linear structure can serve as a valuable scaffold for orienting other functional groups toward their biological targets. Furthermore, the terminal alkyne can participate in covalent interactions with enzymatic targets, leading to irreversible inhibition, a mechanism exploited in drugs like the monoamine oxidase inhibitor Parglyline.

The thiocyanate group (-SCN) is a pseudohalogen with a rich chemical and biological profile. Organic thiocyanates are known intermediates in organic synthesis and have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[1][2] The thiocyanate ion itself plays a role in the innate immune system, where it is converted by peroxidases to the antimicrobial agent hypothiocyanous acid.[3]

The combination of these two groups in propargyl thiocyanate derivatives presents an intriguing, yet underexplored, area for therapeutic innovation. This guide aims to bridge this knowledge gap by providing a thorough review of the available literature and a forward-looking perspective on the potential of these compounds.

Synthesis of Propargyl Thiocyanate Derivatives

The synthesis of propargyl thiocyanate derivatives primarily involves the reaction of a propargyl halide with a thiocyanate salt. This nucleophilic substitution reaction is a straightforward and widely applicable method.

General Synthetic Pathway

The most common method for the synthesis of propargyl thiocyanate is the reaction of propargyl bromide with a metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a polar aprotic solvent like acetone or dimethylformamide (DMF).

Caption: General reaction scheme for the synthesis of propargyl thiocyanate.

Experimental Protocols

Synthesis of Prop-2-yn-1-yl thiocyanate

Caution: The distillation of propargyl thiocyanate has been reported to be explosive and should be avoided or conducted with extreme caution behind a blast shield at low temperatures.[4] Purification by column chromatography is the recommended method.

-

Materials:

-

Propargyl bromide (1.0 eq)

-

Potassium thiocyanate (1.2 eq)

-

Acetone (anhydrous)

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

-

-

Procedure:

-

To a solution of propargyl bromide in anhydrous acetone, add potassium thiocyanate.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the inorganic salt precipitate (potassium bromide).

-

Concentrate the filtrate under reduced pressure at a low temperature (below 30 °C).

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure propargyl thiocyanate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of propargyl thiocyanate derivatives are scarce, we can infer potential applications based on the known pharmacology of related compounds.

Anticancer Activity

Propargyl-containing compounds have shown promise as anticancer agents. For instance, certain propargyl thioquinolines have demonstrated significant cytostatic activity against human cancer cell lines.[5] The mechanism of action for many anticancer isothiocyanates involves the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways.[6] It is plausible that propargyl thiocyanate derivatives could exhibit similar activities.

A potential mechanism of action for these compounds could involve the inhibition of deubiquitinating enzymes (DUBs), a target of some anticancer isothiocyanates.[7] Inhibition of DUBs can lead to the degradation of anti-apoptotic proteins and oncogenic fusion proteins.

Caption: Postulated anticancer mechanism via DUB inhibition.

Antimicrobial Activity

Organic thiocyanates have been reported to possess antimicrobial properties.[8] Allylic thiocyanates, which share structural similarities with propargyl thiocyanates, have shown moderate to high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of antimicrobial action for thiocyanates may involve the disruption of cellular metabolism by targeting essential thiols.[3]

The propargyl moiety itself can contribute to antimicrobial activity. The incorporation of a propargyl group into various scaffolds has led to compounds with potent antibacterial and antifungal effects.

Quantitative Data

As the field of propargyl thiocyanate derivatives is nascent, there is a lack of comprehensive quantitative data in the public domain. The following table is a template for researchers to populate as data becomes available.

| Compound ID | Structure | Synthetic Yield (%) | IC50 (µM) vs. Cell Line | MIC (µg/mL) vs. Organism |

| PT-1 | Propargyl thiocyanate | Data not available | Data not available | Data not available |

| PT-Ar-1 | Aryl-substituted propargyl thiocyanate | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

Future Directions and Conclusion

The exploration of propargyl thiocyanate derivatives represents a promising, yet largely untapped, area of drug discovery. The synthetic accessibility of these compounds, coupled with the known biological activities of their constituent functional groups, provides a strong rationale for their investigation as potential therapeutic agents.

Future research should focus on:

-

The synthesis and characterization of a diverse library of propargyl thiocyanate derivatives.

-

Systematic screening of these compounds for anticancer and antimicrobial activities.

-

Elucidation of their mechanism of action and identification of specific molecular targets.

-

Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing class of molecules. The potential for discovering novel therapeutics with unique mechanisms of action makes the study of propargyl thiocyanate derivatives a worthy endeavor for the drug development community.

References

- 1. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of But-2-yn-1-yl Thiocyanate from But-2-yn-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of but-2-yn-1-yl thiocyanate from but-2-yn-1-ol. This document outlines two effective methods: a Mitsunobu reaction and a sulfuryl fluoride-mediated thiocyanation. Additionally, it includes a summary of quantitative data, experimental procedures, and a discussion of the potential applications of alkynyl thiocyanates in drug development, supported by a proposed mechanism of action.

Data Presentation

| Parameter | Method 1: Mitsunobu Reaction | Method 2: SO₂F₂-Mediated Thiocyanation |

| Starting Material | But-2-yn-1-ol | But-2-yn-1-ol |

| Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Ammonium thiocyanate (NH₄SCN) | Sulfuryl fluoride (SO₂F₂), Ammonium thiocyanate (NH₄SCN), Sodium carbonate (Na₂CO₃) |

| Solvent | Tetrahydrofuran (THF) | Ethyl acetate (EtOAc) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 6 - 8 hours | 5 hours |

| Yield | Good to Excellent (Typical > 80%) | High (up to 98% for similar alcohols)[1] |

| Purification | Column Chromatography | Column Chromatography |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.80 (q, J = 2.4 Hz, 2H, -CH₂-), 1.85 (t, J = 2.4 Hz, 3H, -CH₃) | ~3.80 (q, J = 2.4 Hz, 2H, -CH₂-), 1.85 (t, J = 2.4 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~110.1 (-SCN), ~84.5 (-C≡), ~72.1 (≡C-), ~45.5 (-CH₂-), ~3.6 (-CH₃) | ~110.1 (-SCN), ~84.5 (-C≡), ~72.1 (≡C-), ~45.5 (-CH₂-), ~3.6 (-CH₃) |

| IR (thin film) ν (cm⁻¹) | ~2155 (s, -SCN), ~2250 (w, -C≡C-) | ~2155 (s, -SCN), ~2250 (w, -C≡C-) |

Note: Spectroscopic data are estimated based on typical values for similar structures. Actual values may vary.

Experimental Protocols

Method 1: Synthesis via Mitsunobu Reaction

This protocol is adapted from the general procedure for the Mitsunobu reaction, a versatile method for converting primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[2]

Materials:

-

But-2-yn-1-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Ammonium thiocyanate (NH₄SCN)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of but-2-yn-1-ol (1.0 eq) in anhydrous THF (10 volumes) is added triphenylphosphine (1.5 eq) and ammonium thiocyanate (1.5 eq).

-

The resulting mixture is cooled to 0 °C in an ice bath.

-

Diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is redissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

References

Application Notes and Protocols: Synthesis of But-2-yn-1-yl Thiocyanate via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-yn-1-yl thiocyanate is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of both a reactive alkyne and a versatile thiocyanate group allows for diverse chemical modifications, making it an attractive scaffold for creating complex molecular architectures. The thiocyanate moiety can serve as a precursor for various sulfur-containing functional groups and has been identified in numerous bioactive compounds, exhibiting a range of pharmacological activities, including antibacterial, antiparasitic, and anticancer properties. This document provides detailed protocols for the synthesis of this compound via a nucleophilic substitution reaction, along with relevant data and diagrams to support its application in research and development.

Synthesis of this compound

The synthesis of this compound is readily achieved through a nucleophilic substitution reaction (SN2) between a But-2-yn-1-yl halide (e.g., bromide or chloride) and a thiocyanate salt, such as potassium thiocyanate. The reaction proceeds efficiently in a polar aprotic solvent.

Reaction Scheme

Experimental Protocols

This section details two common protocols for the synthesis of this compound starting from either but-2-yn-1-ol or 1-bromo-2-butyne.

Protocol 1: Synthesis from 1-Bromo-2-butyne

This is a direct nucleophilic substitution of the bromide with the thiocyanate anion.

Materials:

-

1-Bromo-2-butyne

-

Potassium thiocyanate (KSCN)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 1-bromo-2-butyne (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.2 eq).

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Two-Step Synthesis from But-2-yn-1-ol

This protocol involves the conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with thiocyanate. Here, we detail the conversion to a bromide followed by substitution.

Step 1: Synthesis of 1-Bromo-2-butyne from But-2-yn-1-ol

Materials:

-

But-2-yn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (optional, as a scavenger for HBr)

-

Diethyl ether (anhydrous)

-

Ice bath

-

Dropping funnel

Procedure:

-

Cool a solution of But-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether in an ice bath.

-

Add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C. A small amount of pyridine can be added to the alcohol solution before the addition of PBr₃.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure (1-bromo-2-butyne is volatile). The crude 1-bromo-2-butyne is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

Follow the procedure outlined in Protocol 1 , using the freshly prepared 1-bromo-2-butyne.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₅H₅NS | - |

| Molecular Weight | 111.16 g/mol | - |

| Appearance | Colorless to pale yellow oil | General observation for similar compounds |

| Boiling Point | Not readily available, likely requires vacuum distillation | - |

| Yield (from 1-bromo-2-butyne) | Typically > 80% | Estimated from similar reactions |

| ¹H NMR (CDCl₃, ppm) | δ 3.65 (q, J = 2.4 Hz, 2H, -CH₂-), 1.85 (t, J = 2.4 Hz, 3H, -CH₃) | Predicted/Typical values |

| ¹³C NMR (CDCl₃, ppm) | δ 112.0 (-SCN), 82.0 (-C≡), 70.0 (≡C-), 30.0 (-CH₂-), 4.0 (-CH₃) | Predicted/Typical values |

| IR (neat, cm⁻¹) | ~2155 (ν S-C≡N), ~2250 (ν C≡C) | Typical stretching frequencies |

Mandatory Visualizations

Experimental Workflow for Synthesis from 1-Bromo-2-butyne

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant potential in medicinal chemistry and materials science.

-